4'-Nitro-p-toluenesulfonanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49573. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

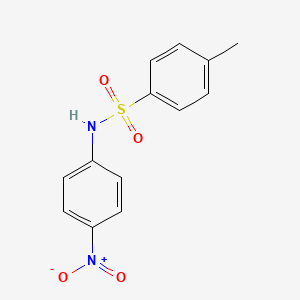

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(4-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-10-2-8-13(9-3-10)20(18,19)14-11-4-6-12(7-5-11)15(16)17/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOIHAFYVPPSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061064 | |

| Record name | Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

734-25-8 | |

| Record name | 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=734-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Nitro-p-toluenesulfonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000734258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Nitro-p-toluenesulfonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(p-nitrophenyl)-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-Nitro-p-toluenesulfonanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9ZZ3TP9ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-Nitro-p-toluenesulfonanilide chemical properties and structure

An In-Depth Technical Guide to 4'-Nitro-p-toluenesulfonanilide: Properties, Synthesis, and Applications

Introduction

This compound is a distinct organic compound characterized by a molecular architecture that brings together a p-toluenesulfonyl group and a 4-nitroaniline moiety through a sulfonamide linkage (-SO₂-NH-).[1] This structure is of significant interest to the scientific community, particularly those in synthetic organic chemistry and drug discovery. The molecule's unique electronic properties, stemming from the electron-withdrawing nitro group on one aromatic ring and the weakly electron-donating methyl group on the other, make it a versatile intermediate and building block.[1] This guide provides a comprehensive overview of its chemical and physical properties, structural features, synthesis protocols, and key applications, offering field-proven insights for researchers and development professionals.

Physicochemical and Structural Properties

The utility of any chemical compound in a research or development setting begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in different solvents, its thermal stability, and its reactivity.

Core Chemical Properties

The properties of this compound are summarized in the table below. These values are critical for designing experiments, planning purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 734-25-8 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂N₂O₄S | [1][2] |

| Molecular Weight | 292.31 g/mol | [1][2] |

| Physical State | Crystalline solid (predicted) | [1] |

| Color | Pale yellow to off-white (predicted) | [1] |

| Solubility | Predicted to have poor solubility in water but good solubility in common organic solvents like acetone, ethanol, and dichloromethane. | [1][4] |

| Melting Point | Predicted to be higher than its parent compound, p-toluenesulfonamide (136-139°C), due to increased molecular weight and intermolecular forces. | [1] |

Molecular Structure

The structure of this compound is defined by the sulfonamide bridge connecting two substituted benzene rings. This linkage is not merely a passive connector; its geometry and electronic nature influence the overall reactivity of the molecule. The electron-withdrawing nitro group deactivates the aniline ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. Conversely, the tosyl group is a well-established protecting group and an excellent leaving group in various reactions.[5][6]

References

4'-Nitro-p-toluenesulfonanilide CAS number and molecular weight

An In-Depth Technical Guide to 4'-Nitro-p-toluenesulfonanilide for Researchers and Drug Development Professionals

Introduction

This compound is a sulfonamide compound that holds significant interest for researchers in synthetic organic chemistry and drug discovery. Its distinct molecular architecture, featuring a p-toluenesulfonyl group linked to a 4-nitroaniline moiety, provides a versatile scaffold for chemical modification. The presence of the electron-withdrawing nitro group and the sulfonamide linkage imparts unique electronic properties and reactivity to the molecule, making it a valuable building block for the synthesis of more complex chemical entities and a useful protecting group in multi-step syntheses. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Core Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented below. These identifiers are crucial for substance identification, procurement, and regulatory compliance.

| Property | Value | Source |

| CAS Number | 734-25-8 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂N₂O₄S | [1][2] |

| Molecular Weight | 292.31 g/mol | [1][2] |

| Physical State | Crystalline solid (predicted) | [2] |

| Color | Pale yellow to off-white (predicted) | [2] |

| Solubility | Poorly soluble in water; soluble in organic solvents (predicted) | [2] |

| Melting Point | Predicted to be higher than the parent p-toluenesulfonamide (136-139°C) due to the additional nitrophenyl group.[2] |

Molecular Structure and Reactivity

This compound consists of a p-toluenesulfonyl group attached to a 4-nitroaniline residue through a sulfonamide linkage (-SO₂-NH-).[2] This structure results in a molecule with distinct reactive sites. The electron-withdrawing nitro group on one phenyl ring and the slightly electron-donating methyl group on the other create a molecule with specific electronic characteristics.[2]

The primary reactive centers of the molecule are:

-

The Sulfonamide Linkage (-SO₂-NH-): The nitrogen atom is moderately acidic and can undergo reactions such as N-alkylation.[2]

-

The p-Nitrophenyl Group: The nitro group can be reduced to an amine, which is a common transformation in the synthesis of pharmaceutical intermediates. This aromatic ring can also participate in nucleophilic aromatic substitution reactions.[2]

-

The p-Methyl Group: The methyl group on the toluenesulfonyl moiety can undergo oxidation or halogenation, offering another site for chemical modification.[2]

Caption: Molecular structure of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 4-nitroaniline with p-toluenesulfonyl chloride. This is a standard method for the formation of sulfonamides.

Experimental Protocol

-

Reaction Setup: To a solution of 4-nitroaniline (1 equivalent) in a suitable solvent such as pyridine (10 mL), add p-toluenesulfonyl chloride (1.05 equivalents).[4][5] Pyridine acts as both the solvent and the base to neutralize the hydrochloric acid byproduct.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 2 hours.[4][5] The progress of the reaction can be monitored using thin-layer chromatography.

-

Workup: After the reaction is complete, it is quenched by the addition of water (10 mL).[4][5]

-

Extraction: The aqueous solution is then extracted with an organic solvent like dichloromethane (DCM). The organic layer is subsequently washed with a 10% aqueous solution of copper sulfate to remove residual pyridine, and then dried over anhydrous sodium sulfate.[4][5]

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final product.[4]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a versatile tool in both academic and industrial research.

-

Synthetic Intermediate: It serves as a valuable building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes it a key intermediate in the preparation of various organic compounds, including potential drug candidates. The nitro group itself is a component of numerous bioactive molecules and approved drugs.[6][7][8][9]

-

Protecting Group: The toluenesulfonyl (tosyl) group is a well-established protecting group for amines in organic synthesis. The sulfonamide linkage is stable under a variety of reaction conditions but can be cleaved when necessary.

-

Precursor for Heterocyclic Compounds: The reactive sites on this compound can be utilized in cyclization reactions to form a variety of heterocyclic structures, which are prevalent in many pharmaceuticals.

Safety and Handling

-

General Hazards: Compounds containing nitro groups can be toxic and may be harmful if swallowed, inhaled, or in contact with skin.[10] They may also cause skin and eye irritation.[11] It is important to handle this compound in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical.

-

Fire and Explosion Hazard: Nitro compounds can be combustible and may form explosive mixtures with air upon intense heating.

-

Disposal: Chemical waste should be disposed of in accordance with local, state, and federal regulations.

It is crucial to consult the material safety data sheet (MSDS) provided by the supplier before handling this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound (734-25-8) for sale [vulcanchem.com]

- 3. This compound [infochems.co.kr]

- 4. Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. 2'-Hydroxy-4'-nitro-P-toluenesulfonanilide | C13H12N2O5S | CID 3559326 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4'-Nitro-p-toluenesulfonanilide from p-Toluenesulfonyl Chloride

This guide provides a comprehensive technical overview for the synthesis of 4'-Nitro-p-toluenesulfonanilide, a valuable compound in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and crucial safety considerations.

Introduction: Significance and Applications

This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry and materials science. The synthesis involves the reaction of p-toluenesulfonyl chloride (TsCl) with p-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group and is analogous to the Hinsberg test, a qualitative method for distinguishing primary, secondary, and tertiary amines.[1][2][3]

The resulting sulfonamide linkage is a key structural motif in various pharmaceuticals, including antibacterial agents. The presence of the nitro group offers a site for further chemical modification, making this compound a versatile intermediate for the synthesis of more complex molecules. p-Toluenesulfonyl chloride is a widely used reagent in organic synthesis, primarily for converting alcohols into good leaving groups (tosylates) and for the protection of amines.[4][5][6]

Reaction Mechanism: A Nucleophilic Attack

The synthesis of this compound proceeds via a nucleophilic attack of the primary amine (p-nitroaniline) on the electrophilic sulfur atom of p-toluenesulfonyl chloride.[1][3][7] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.[6][8]

The mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-nitroaniline attacks the electron-deficient sulfur atom of p-toluenesulfonyl chloride.

-

Chloride Ion Elimination: The sulfonyl chloride's chlorine atom, being a good leaving group, is displaced.

-

Proton Abstraction: The base in the reaction mixture abstracts a proton from the nitrogen atom, which now carries a positive charge, to form the stable sulfonamide and the hydrochloride salt of the base.

Because p-nitroaniline is a primary amine, the resulting sulfonamide still possesses an acidic proton on the nitrogen atom. This feature is central to the classical Hinsberg test, where the sulfonamide formed from a primary amine is soluble in aqueous alkali due to the formation of a water-soluble salt.[1][3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Toluenesulfonyl chloride | 190.65 | 2.42 mmol | 1.05 equiv |

| p-Nitroaniline | 138.12 | 2.3 mmol | 1.0 equiv |

| Pyridine | 79.10 | 10 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| 10% Aqueous Copper (II) Sulfate | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a solution of p-nitroaniline (2.3 mmol, 1 equivalent) in pyridine (10 mL) in a round-bottom flask, add p-toluenesulfonyl chloride (2.42 mmol, 1.05 equivalents) portion-wise at room temperature.[9]

-

Reaction Execution: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]

-

Workup and Extraction: Upon completion, quench the reaction with water (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM).[9] Wash the organic layer with 10% aqueous copper (II) sulfate solution to remove pyridine, followed by a water wash.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[9]

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) or by recrystallization from a suitable solvent like ethanol.[9][10]

Visualization of the Experimental Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of both the p-toluenesulfonyl and p-nitrophenyl groups, as well as the methyl protons of the tosyl group.[11][12]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H bond, the sulfonyl group (SO₂), and the nitro group (NO₂).

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.

-

Melting Point Determination: A sharp melting point range for the purified product is a good indicator of its purity.

Safety and Handling Precautions

Both p-toluenesulfonyl chloride and p-nitroaniline are hazardous chemicals and must be handled with appropriate safety measures.

-

p-Toluenesulfonyl Chloride: This compound is corrosive and a lachrymator, causing irritation to the skin, eyes, and respiratory tract.[13][14][15] It reacts with water and moisture, producing corrosive hydrogen chloride gas.[15] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][16][17] In case of skin contact, wash immediately with plenty of soap and water.[13][14] For eye contact, rinse cautiously with water for several minutes.[13][14]

-

p-Nitroaniline: This compound is toxic and should be handled with care to avoid skin contact, ingestion, and inhalation.[10]

-

Pyridine: This solvent has a strong, unpleasant odor and is flammable. It should be handled in a fume hood.

-

Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Ensure that all chemical waste is disposed of according to institutional and local regulations.[17]

Conclusion

The synthesis of this compound from p-toluenesulfonyl chloride and p-nitroaniline is a straightforward and illustrative example of sulfonamide formation. This guide provides a robust framework for its successful synthesis, purification, and characterization, while emphasizing the critical importance of safety. The resulting compound serves as a valuable building block for further synthetic endeavors in medicinal chemistry and materials science.

References

- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 2. ck12.org [ck12.org]

- 3. byjus.com [byjus.com]

- 4. svkm-iop.ac.in [svkm-iop.ac.in]

- 5. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]

- 6. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. magritek.com [magritek.com]

- 11. 4-Nitroaniline(100-01-6) 1H NMR spectrum [chemicalbook.com]

- 12. 4'-Nitroacetanilide(104-04-1) 1H NMR spectrum [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 16. ehs.utoronto.ca [ehs.utoronto.ca]

- 17. tcichemicals.com [tcichemicals.com]

Spectroscopic data of 4'-Nitro-p-toluenesulfonanilide (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4'-Nitro-p-toluenesulfonanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sulfonamide derivative of significant interest in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application and development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document details the experimental methodologies, presents the spectral data, and offers an in-depth interpretation of the spectra, providing a foundational resource for researchers in the field.

Introduction: The Significance of this compound

Sulfonamides are a well-established class of compounds with a broad range of biological activities, most notably as antibacterial agents. The introduction of a nitro group and the specific substitution pattern in this compound can significantly influence its chemical properties and biological activity. Accurate structural confirmation is the cornerstone of any research and development involving this molecule, from quality control in synthesis to understanding its mechanism of action. Spectroscopic methods provide a powerful, non-destructive means to achieve this, offering a detailed fingerprint of the molecule's architecture.

This guide is structured to walk the reader through the essential spectroscopic workflows for the characterization of this compound, explaining the causality behind experimental choices and providing a framework for the interpretation of the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom in the this compound molecule.

Molecular Structure and Numbering

To facilitate the interpretation of the NMR spectra, the following numbering scheme will be used for the this compound molecule.

Experimental Protocol: ¹H and ¹³C NMR

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

-

Weigh approximately 10-20 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for sulfonamides due to its ability to dissolve the sample and to observe the N-H proton.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Approximately 240 ppm.

-

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. Based on the structure of this compound and data from related compounds, the following proton signals are expected[1][2]:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | SO₂NH |

| ~8.2 | Doublet | 2H | H-3'', H-5'' |

| ~7.8 | Doublet | 2H | H-2', H-6' |

| ~7.4 | Doublet | 2H | H-2'', H-6'' |

| ~7.3 | Doublet | 2H | H-3', H-5' |

| ~2.4 | Singlet | 3H | CH₃ |

Interpretation:

-

SO₂NH Proton: The acidic proton of the sulfonamide group is expected to appear as a broad singlet at a downfield chemical shift (~10.5 ppm), which can be confirmed by D₂O exchange.

-

Nitro-substituted Aromatic Ring (Ring B): The protons on the nitro-substituted aniline ring (H-2'', H-3'', H-5'', H-6'') will exhibit an AA'BB' system. The strong electron-withdrawing effect of the nitro group will deshield the ortho protons (H-3'', H-5''), causing them to resonate at a lower field (~8.2 ppm) compared to the meta protons (H-2'', H-6'') (~7.4 ppm). Both signals will appear as doublets due to coupling with their respective neighboring protons.

-

Tosyl Group Aromatic Ring (Ring A): The protons on the p-toluenesulfonyl ring (H-2', H-3', H-5', H-6') will also form an AA'BB' system. The protons ortho to the sulfonyl group (H-2', H-6') will be deshielded and appear at a lower field (~7.8 ppm) than the protons meta to the sulfonyl group (H-3', H-5') (~7.3 ppm).

-

Methyl Protons: The methyl protons of the tosyl group will appear as a sharp singlet at an upfield chemical shift (~2.4 ppm).

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-4' |

| ~144 | C-4'' |

| ~143 | C-1'' |

| ~136 | C-1' |

| ~130 | C-3', C-5' |

| ~128 | C-2', C-6' |

| ~125 | C-3'', C-5'' |

| ~119 | C-2'', C-6'' |

| ~21 | CH₃ |

Interpretation:

-

Quaternary Carbons: The carbon atoms attached to the sulfonyl group (C-1'), the nitro group (C-4''), the sulfonamide nitrogen (C-1''), and the methyl group (C-4') are quaternary and will typically have lower intensities. Their chemical shifts are influenced by the attached heteroatoms.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electron-donating or electron-withdrawing nature of the substituents. The carbons in the nitro-substituted ring will be at different chemical shifts compared to the tosyl ring carbons.

-

Methyl Carbon: The methyl carbon will appear at a high field (~21 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups[3][4][5].

| Wavenumber (cm⁻¹) | Vibration |

| ~3250 | N-H stretch (sulfonamide) |

| ~1520 and ~1350 | Asymmetric and symmetric NO₂ stretch |

| ~1340 and ~1160 | Asymmetric and symmetric SO₂ stretch |

| ~1600, ~1500 | C=C aromatic ring stretch |

| ~900 | S-N stretch |

Interpretation:

-

N-H Stretch: A prominent absorption band around 3250 cm⁻¹ is characteristic of the N-H stretching vibration of the sulfonamide group.

-

Nitro Group Stretches: The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations.

-

Sulfonyl Group Stretches: The sulfonyl group also gives rise to two strong absorption bands for its asymmetric (~1340 cm⁻¹) and symmetric (~1160 cm⁻¹) stretching vibrations.

-

Aromatic C=C Stretches: Absorptions in the 1600-1500 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

S-N Stretch: A band around 900 cm⁻¹ can be attributed to the stretching vibration of the sulfur-nitrogen bond.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for analyzing polar molecules like this compound.

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization efficiency.

Mass Spectral Data and Interpretation

The expected molecular weight of this compound (C₁₃H₁₂N₂O₄S) is 308.05 g/mol .

Expected Ions:

-

Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 309.06. Adducts with sodium [M+Na]⁺ at m/z 331.04 or potassium [M+K]⁺ at m/z 347.01 may also be observed.

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 307.04.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural information. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond.

-

m/z 155: This fragment corresponds to the tosyl cation [CH₃C₆H₄SO₂]⁺, formed by the cleavage of the S-N bond.

-

m/z 137: This fragment corresponds to the protonated 4-nitroaniline cation, resulting from the cleavage of the C-S bond.

-

m/z 91: The tropylium ion [C₇H₇]⁺ is a common fragment from the tosyl group after the loss of SO₂.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. NMR spectroscopy elucidates the precise connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides insights into the molecule's stability and fragmentation. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers working with this and related sulfonamide compounds, ensuring the integrity and quality of their scientific endeavors.

References

A Technical Guide to the Physical Properties of 4'-Nitro-p-toluenesulfonanilide: Melting Point and Solubility

This guide provides an in-depth analysis of the key physical properties of 4'-Nitro-p-toluenesulfonanilide, focusing on its melting point and solubility. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to facilitate laboratory work and material characterization.

Introduction to this compound

This compound is an organic compound featuring a p-toluenesulfonyl group linked to a 4-nitroaniline moiety through a sulfonamide bond (-SO₂-NH-).[1] This molecular architecture, combining an electron-withdrawing nitro group and a slightly electron-donating methyl group on separate aromatic rings, creates a molecule with distinct electronic and physical characteristics.[1] Understanding its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, and application in further chemical modifications or as a building block in medicinal chemistry.

Chemical Structure and Identifiers:

-

Molecular Formula: C₁₃H₁₂N₂O₄S[1]

-

Molecular Weight: 292.31 g/mol [1]

-

SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)--INVALID-LINK--[O-][1]

-

CAS Number: 734-25-8[1]

Melting Point Analysis

The melting point is a critical physical property that serves as a primary indicator of a substance's purity and identity.[2] For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C, whereas impurities will depress and broaden this range.

Expected Melting Point of this compound

While a definitive, experimentally verified melting point for this compound is not prominently available in surveyed literature, an estimation can be made based on its structural components. The parent compound, p-toluenesulfonamide, has a melting point of 136-139°C.[1] The addition of the nitrophenyl group is expected to increase the melting point due to stronger intermolecular interactions, such as dipole-dipole forces and potential hydrogen bonding involving the nitro group.[1] For comparison, the structurally related compound 4'-Nitroacetanilide has a significantly higher melting point of 213-215°C.[3] This suggests that the melting point of this compound is likely to be substantially above 140°C.

| Compound | Molecular Structure | Reported Melting Point (°C) |

| p-Toluenesulfonamide | C₇H₉NO₂S | 136 - 139 |

| 4'-Nitroacetanilide | C₈H₈N₂O₃ | 213 - 215[3] |

| This compound | C₁₃H₁₂N₂O₄S | Predicted >140°C |

Experimental Protocol for Melting Point Determination

The definitive melting point of a compound must be determined empirically. The capillary method is a standard and reliable technique.[4]

Objective: To accurately determine the melting point range of a solid organic compound.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Sample of this compound (finely powdered and dry)[6]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the compound onto a clean, dry surface. If the crystals are not a fine powder, gently grind them using a mortar and pestle.[5]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the sample down. A sample height of 2-3 mm is ideal.[4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block or attach it to the thermometer of the apparatus.[5]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20°C per minute) to find a rough range.[2]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.[2][4] This slow rate is crucial for ensuring thermal equilibrium between the sample, thermometer, and heating medium.[4]

-

Observation and Recording:

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow. Repeat the process for at least two more samples to ensure consistency.

Visualization of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[7] It is a critical parameter in drug development for formulation and bioavailability, and in chemical synthesis for reaction solvent selection and purification.

Predicted Solubility of this compound

The solubility of this compound can be predicted by examining its molecular structure. The molecule possesses both polar and nonpolar characteristics:

-

Polar Groups: The sulfonamide (-SO₂NH-) and nitro (-NO₂) groups are highly polar and capable of hydrogen bonding.

-

Nonpolar Groups: The two aromatic rings (tolyl and phenyl) are nonpolar.

This duality suggests that the compound will have limited solubility in water but will be soluble in various organic solvents, particularly those with moderate to high polarity. Structurally related compounds like p-nitrophenol and p-nitroacetanilide are readily soluble in polar organic solvents such as acetone, ethanol, methanol, and ethyl acetate.[8][9][10] It is therefore anticipated that this compound will exhibit a similar solubility profile.

| Solvent | Solvent Type | Predicted Solubility | Rationale / Supporting Evidence |

| Water | Polar Protic | Low | Large nonpolar aromatic structure outweighs polar groups. |

| Methanol / Ethanol | Polar Protic | Moderate | Capable of hydrogen bonding with the solute.[11] |

| Acetone / 2-Butanone | Polar Aprotic | High | Strong dipole-dipole interactions. Similar compounds show high solubility.[10] |

| Ethyl Acetate | Polar Aprotic | High | Good balance of polarity for dissolving compounds with mixed character. |

| Dichloromethane (DCM) | Moderately Polar | Moderate | Often a good solvent for many organic compounds of low to medium polarity.[9] |

| Toluene / Hexane | Nonpolar | Low | Solute's polarity is too high for significant dissolution in nonpolar solvents. |

Experimental Protocol for Solubility Determination

The isothermal saturation method is a robust technique to determine the solubility of a solid in a liquid at a specific temperature.[12][13]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a constant temperature.

Materials:

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Solvent of interest

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer, or gravimetric analysis setup)[14]

Procedure:

-

Preparation: Add a known volume of the selected solvent to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[15]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial or a volumetric flask to remove any undissolved microcrystals.[13]

-

Quantification: Determine the concentration of the solute in the filtered sample.

-

Gravimetric Method: Evaporate the solvent from the pre-weighed vial under reduced pressure or gentle heat and weigh the remaining solid residue.[15]

-

Analytical Method: Dilute the sample in the volumetric flask to a known volume and analyze its concentration using a pre-calibrated HPLC or UV-Vis spectrophotometer.[12][14]

-

-

Calculation: Calculate the solubility in units such as g/100 mL, mg/mL, or mol/L.

Visualization of Solubility Determination Workflow

Caption: Workflow for determining the solubility of a solid via the isothermal saturation method.

References

- 1. This compound (734-25-8) for sale [vulcanchem.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. 4'-Nitroacetanilide | 104-04-1 [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. scribd.com [scribd.com]

- 7. brainly.in [brainly.in]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. quora.com [quora.com]

4'-Nitro-p-toluenesulfonanilide: A Versatile Reagent in Biochemical and Synthetic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifaceted Molecule

In the landscape of biochemical reagents, 4'-Nitro-p-toluenesulfonanilide emerges as a compound of significant interest, characterized by its unique structural features and diverse reactivity. This guide, intended for the discerning researcher and drug development professional, delves into the core applications of this molecule, moving beyond a superficial overview to provide a deep, mechanistic understanding of its utility. Synthesized from the reaction of p-toluenesulfonyl chloride and 4-nitroaniline, this compound integrates the well-established chemistry of the tosyl protecting group with the electronic properties of a nitroaromatic system.[1][2] This combination gives rise to its primary roles as a stable amine protecting group and a versatile synthetic building block. While the chromogenic nature of the related p-nitroanilides is well-documented in enzyme assays, the robust nature of the sulfonamide bond in this compound presents both challenges and opportunities, which will be critically examined herein.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a reagent's physical and chemical properties is paramount to its effective application. This compound is a solid at room temperature with the molecular formula C₁₃H₁₂N₂O₄S. Its structure is characterized by a central sulfonamide linkage connecting a p-toluenesulfonyl group to a 4-nitroaniline moiety. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the molecule, a key aspect that underpins its reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O₄S | - |

| Molecular Weight | 292.31 g/mol | - |

| Appearance | Yellow or brown powder | [3] |

| Melting Point | 146-149 °C (for 4-nitroaniline) | [3] |

| Solubility | Soluble in many organic solvents | - |

Synthesis of this compound: A Practical Protocol

The synthesis of this compound is a straightforward sulfonylation reaction. The following protocol is based on established methods for the synthesis of sulfonamides from sulfonyl chlorides and anilines.[1][2]

Experimental Protocol:

Materials:

-

p-Toluenesulfonyl chloride

-

4-Nitroaniline

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 4-nitroaniline (1 equivalent) in dichloromethane.

-

Add pyridine (1.1 equivalents) to the solution and stir at room temperature.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Application as a Stable Amine Protecting Group

The tosyl group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions. The resulting sulfonamide is resistant to cleavage by many common reagents, providing robust protection during multi-step syntheses.

Deprotection Protocols:

The cleavage of the N-tosyl bond requires specific and often stringent conditions. The choice of deprotection method depends on the sensitivity of the substrate to the reagents.

1. Reductive Cleavage with Sodium Naphthalenide: This method involves the use of a potent single-electron transfer reagent.

-

Protocol: The N-tosylated compound is dissolved in an appropriate solvent (e.g., THF) and cooled to a low temperature. A solution of sodium naphthalenide is then added until a persistent green color is observed, indicating the consumption of the starting material. The reaction is quenched, and the product is isolated after an aqueous workup.

2. Acidic Cleavage with Thioanisole-Trifluoromethanesulfonic Acid: This strong acid system, in the presence of a scavenger like thioanisole, can effectively cleave the tosyl group.[4]

-

Protocol: The N-tosylated substrate is treated with a mixture of trifluoromethanesulfonic acid and thioanisole. The reaction is typically carried out at room temperature or with gentle heating. The product is then isolated after neutralization and extraction.

3. Base-Mediated Cleavage with Cesium Carbonate: For certain substrates, particularly N-tosylated indoles, cesium carbonate in a mixed solvent system has been shown to be effective.

-

Protocol: The N-tosylated compound is dissolved in a mixture of THF and methanol, and cesium carbonate is added. The reaction is stirred at room temperature or heated to reflux. The progress is monitored by TLC, and the product is isolated after filtration and removal of the solvent.

The Potential and Challenge of this compound as a Chromogenic Reporter

The p-nitroaniline moiety is a well-established chromogenic reporter in enzyme assays.[5] Enzymatic cleavage of a peptide-p-nitroanilide substrate releases p-nitroaniline, which has a distinct yellow color and a strong absorbance maximum around 405-410 nm. This colorimetric change allows for the continuous monitoring of enzyme activity.

Theoretically, this compound could serve a similar purpose if an enzyme could catalyze the hydrolysis of the sulfonamide bond. The release of p-toluenesulfonamide and 4-nitroaniline would lead to a measurable color change.

However, a significant challenge lies in the inherent stability of the sulfonamide bond. Unlike the amide bond in peptides, the sulfonamide linkage is highly resistant to enzymatic and chemical hydrolysis under typical physiological conditions.[6][7][8] In fact, sulfonamides are often used as isosteres of amides to create peptide mimics with enhanced stability against proteases.[6]

While some microorganisms have been shown to degrade sulfonamide antibiotics, this process is generally slow and not suitable for a rapid and sensitive biochemical assay.[6] Therefore, the direct application of this compound as a chromogenic substrate for common proteases is not feasible.

A Theoretical Perspective:

Despite the stability of the sulfonamide bond, the concept of using this compound or similar structures as chromogenic reporters remains an area for potential research. The development or discovery of enzymes capable of efficiently cleaving the N-S bond in sulfonamides could unlock their potential in this application. Such a system would offer a novel class of enzyme substrates with different specificity and kinetic properties compared to traditional p-nitroanilides.

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) | Color |

| p-Toluenesulfonamide | 224, 263 | log ε = 4.08, 2.7 | Colorless |

| 4-Nitroaniline | ~380-410 | ~8,800 M⁻¹cm⁻¹ | Yellow |

The significant shift in the UV-Vis absorption spectrum upon cleavage of the N-S bond, from the colorless p-toluenesulfonamide to the yellow 4-nitroaniline, highlights the chromogenic potential if the cleavage can be achieved.[5][9]

Conclusion: A Reagent of Stability and Potential

This compound stands as a valuable reagent in the arsenal of the synthetic and medicinal chemist. Its primary and well-established role is that of a robust protecting group for amines, offering stability across a wide range of chemical transformations. The protocols for its synthesis and deprotection are well-defined and adaptable to various molecular contexts.

The exploration of its potential as a chromogenic substrate reveals a critical aspect of its chemistry: the high stability of the sulfonamide bond. While this stability is an asset in its role as a protecting group, it presents a significant hurdle for its use as a readily cleavable reporter in standard enzymatic assays. This guide provides a realistic and expert-driven perspective, emphasizing its proven applications while also acknowledging the theoretical potential and inherent challenges of its less-explored functionalities. For the researcher, this compound is a reliable tool for protection and a platform for further innovation in the design of novel biochemical probes.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolution of Amine Protection: A Technical Guide to Sulfonamide Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic protection and deprotection of amine functionalities are central to the successful execution of complex multi-step organic syntheses, particularly in the realms of pharmaceutical and natural product chemistry. Among the diverse arsenal of amine protecting groups, sulfonamides have carved a unique niche, offering a tunable range of stability and reactivity. This in-depth technical guide provides a comprehensive exploration of the historical development and practical application of key sulfonamide protecting groups. We will delve into the pioneering p-toluenesulfonyl (Tosyl) group, the readily cleavable o-nitrobenzenesulfonyl (Nosyl) group, and the fluorescent 5-(dimethylamino)naphthalene-1-sulfonyl (Dansyl) group. This guide will furnish detailed experimental protocols, mechanistic insights, and a comparative analysis to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Imperative of Amine Protection

The amine functional group, with its inherent nucleophilicity and basicity, is a ubiquitous feature in a vast array of biologically active molecules and synthetic intermediates. While this reactivity is often desirable for forging new chemical bonds, it can also be a source of unwanted side reactions in molecules possessing multiple functional groups. The concept of a "protecting group" was born out of the necessity to temporarily mask the reactivity of a specific functional group, allowing for chemical transformations to be carried out selectively at other sites within the molecule. An ideal protecting group should be easily and selectively introduced, stable to a wide range of reaction conditions, and readily and selectively removed without affecting other functionalities.[1]

Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, have emerged as a robust and versatile class of amine protecting groups. The electron-withdrawing nature of the sulfonyl group significantly attenuates the nucleophilicity and basicity of the amine nitrogen, rendering it stable to a variety of reagents and reaction conditions. This guide will trace the historical trajectory of sulfonamide protecting groups, from their serendipitous discovery to their modern-day applications in sophisticated synthetic endeavors.

A Historical Perspective: From Sulfa Drugs to Synthetic Workhorses

The story of sulfonamides begins not in the realm of synthetic methodology, but in the crucible of medicine. In the early 1930s, Gerhard Domagk's groundbreaking discovery that the sulfonamide-containing dye, Prontosil, exhibited potent antibacterial activity heralded the dawn of the antibiotic age. This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, spurred intense research into the synthesis and biological activity of a vast array of sulfonamide derivatives, colloquially known as "sulfa drugs."

While the primary focus was on their therapeutic applications, the chemical robustness of the sulfonamide linkage did not go unnoticed by organic chemists. The stability of the N-S bond, which was crucial for the in vivo efficacy of sulfa drugs, also made it an attractive candidate for a protecting group. This marked the beginning of the transition of sulfonamides from life-saving medicines to indispensable tools in the synthetic chemist's toolbox.

Key Sulfonamide Protecting Groups: A Detailed Examination

The Stalwart: p-Toluenesulfonyl (Tosyl, Ts) Group

The p-toluenesulfonyl group, universally known as the "tosyl" group, was one of the earliest and remains one of the most widely used sulfonamide protecting groups.[2] Its popularity stems from its exceptional stability across a broad spectrum of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing environments.[3][4]

The tosyl group is typically introduced by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[3]

Experimental Protocol: Tosylation of Benzylamine

-

Materials:

-

Benzylamine (1.0 equiv)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

-

Pyridine (2.0 equiv)

-

Dichloromethane (DCM)

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

Dissolve benzylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford N-benzyl-4-methylbenzenesulfonamide.[5]

-

The remarkable stability of the tosyl group is also its primary drawback, as its removal often necessitates harsh reaction conditions that may not be compatible with sensitive functional groups. Common deprotection methods include:

-

Reductive Cleavage:

-

Sodium in liquid ammonia

-

Samarium(II) iodide (SmI₂)

-

Magnesium in methanol[3]

-

-

Acidic Cleavage:

-

HBr in acetic acid at elevated temperatures[3]

-

The Versatile Alternative: o-Nitrobenzenesulfonyl (Nosyl, Ns) Group

The development of the o-nitrobenzenesulfonyl group, or "nosyl" group, by Fukuyama and coworkers was a significant advancement in sulfonamide protecting group chemistry. The presence of the electron-withdrawing nitro group in the ortho position renders the sulfonamide susceptible to cleavage under much milder conditions compared to the tosyl group.

Similar to tosylation, the nosyl group is introduced by reacting the amine with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base.[6]

Experimental Protocol: Nosylation of a Primary Amine

-

Materials:

-

Primary amine (1.0 equiv)

-

2-Nitrobenzenesulfonyl chloride (1.1 equiv)

-

Pyridine (2.0 equiv)

-

Dichloromethane (DCM)

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

Dissolve the primary amine in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add a solution of 2-nitrobenzenesulfonyl chloride in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-nosylated amine.[7]

-

The key advantage of the nosyl group is its facile cleavage under mild conditions using a thiol nucleophile, such as thiophenol, in the presence of a base like potassium carbonate. The reaction proceeds via a Meisenheimer complex.[6]

Experimental Protocol: Deprotection of a Nosyl-Protected Amine

-

Materials:

-

N-nosylated amine (1.0 equiv)

-

Thiophenol (2.5 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of the N-nosylated amine in DMF, add potassium carbonate and thiophenol.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the free amine.[7][8]

-

The Fluorescent Label: 5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl, Dans) Group

The dansyl group, derived from dansyl chloride, is unique among sulfonamide protecting groups due to its inherent fluorescence. This property has made it an invaluable tool for the derivatization of amino acids, peptides, and other primary and secondary amines for sensitive detection in various analytical techniques, such as HPLC and fluorescence microscopy.[9] While primarily used for analytical purposes, it can also serve as a protecting group.

The dansyl group is introduced by reacting an amine with dansyl chloride in a buffered aqueous/organic solvent mixture at a slightly alkaline pH.[9]

Experimental Protocol: General Dansylation of a Primary Amine

-

Materials:

-

Primary amine (1.0 equiv)

-

Dansyl chloride (1.5 equiv)

-

Sodium bicarbonate buffer (0.5 M, pH 9.5)

-

Acetone

-

2% (v/v) aqueous ethylamine (for quenching)

-

-

Procedure:

-

Dissolve the primary amine in the sodium bicarbonate buffer.

-

Add a solution of dansyl chloride in acetone to the amine solution.

-

Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.

-

After incubation, cool the reaction mixture to room temperature.

-

To consume the excess dansyl chloride, add the aqueous ethylamine solution and let it react for 15 minutes.

-

Extract the dansylated amine with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[9]

-

The dansyl group is generally stable to acidic hydrolysis that is typically used for peptide and protein cleavage (e.g., 6 M HCl at 110°C for 24 hours). This stability is advantageous for N-terminal amino acid analysis. For its removal as a protecting group, reductive methods similar to those used for tosyl amides can be employed, although this is less common.

Comparative Analysis of Sulfonamide Protecting Groups

The choice of a suitable protecting group is a critical decision in the planning of a synthetic route. The following table provides a comparative overview of the stability of the tosyl, nosyl, and dansyl groups under various conditions.

| Protecting Group | Abbreviation | Stability to Strong Acid | Stability to Strong Base | Cleavage Conditions | Orthogonality |

| p-Toluenesulfonyl | Ts | High | High | Harsh (e.g., Na/NH₃, HBr/AcOH) | Limited |

| o-Nitrobenzenesulfonyl | Ns | Moderate | Moderate | Mild (e.g., Thiophenol/K₂CO₃) | High (cleaved in the presence of Ts) |

| 5-(Dimethylamino)naphthalene-1-sulfonyl | Dans | High | High | Harsh (similar to Ts) | Limited |

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others.[10] The nosyl group is an excellent example of a protecting group that can be used orthogonally to the tosyl group. For instance, a molecule containing both a nosyl-protected and a tosyl-protected amine can be selectively deprotected at the nosylated position under mild thiolytic conditions, leaving the tosyl group intact.

Mechanistic Insights and Visualizations

Understanding the mechanisms of protection and deprotection reactions is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Tosylation and Dansylation of Amines

The protection of an amine with tosyl chloride or dansyl chloride proceeds through a standard nucleophilic acyl-type substitution at the sulfur atom. The amine acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride, with the subsequent expulsion of the chloride leaving group.

Caption: General mechanism for amine protection.

Deprotection of the Nosyl Group

The deprotection of a nosyl amide with a thiol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.

Caption: Deprotection of a nosyl amide via a Meisenheimer complex.

Special Applications: The Fukuyama Amine Synthesis

A testament to the synthetic utility of the nosyl group is the Fukuyama Amine Synthesis . This powerful methodology allows for the synthesis of secondary amines from primary amines via a two-step process: nosylation followed by alkylation and subsequent deprotection. The nosyl group serves a dual purpose: it protects the amine and activates the N-H proton, facilitating its deprotonation and subsequent alkylation under mild conditions, such as the Mitsunobu reaction. The facile removal of the nosyl group then reveals the desired secondary amine. This strategy has been widely employed in the total synthesis of complex natural products.

Conclusion

From their origins as pioneering antibacterial agents, sulfonamides have evolved into indispensable mainstays of modern organic synthesis. The development of a diverse range of sulfonamide protecting groups, each with its unique profile of stability and reactivity, has provided chemists with a powerful toolkit for the strategic manipulation of amine functionalities. The robust tosyl group, the versatile and mildly cleavable nosyl group, and the analytically useful dansyl group represent key milestones in this evolutionary journey. A thorough understanding of their historical context, chemical properties, and practical applications, as detailed in this guide, is essential for any researcher, scientist, or drug development professional engaged in the art and science of chemical synthesis.

References

- 1. Protective Groups [organic-chemistry.org]

- 2. Tosyl group - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. p-Toluenesulfonamides [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. benchchem.com [benchchem.com]

- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Nitro Group in 4'-Nitro-p-toluenesulfonanilide

Abstract

4'-Nitro-p-toluenesulfonanilide is a key chemical intermediate whose utility is largely defined by the versatile reactivity of its aromatic nitro group. This guide provides an in-depth exploration of the chemical behavior of this functional group, focusing on its reduction to the corresponding amine—a cornerstone transformation in synthetic chemistry. We will examine the mechanistic underpinnings of this reduction, compare prevalent methodologies, and provide detailed, field-proven protocols. Furthermore, the profound electronic influence of the nitro group on the reactivity of its associated aromatic ring towards both electrophilic and nucleophilic substitution will be analyzed. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthetic potential of this molecule.

Introduction: Structure and Electronic Profile

This compound possesses a structure where two aromatic rings are bridged by a sulfonamide linkage. The key feature dictating its reactivity is the nitro group (-NO₂) attached to one of these rings.

-

Molecular Formula: C₁₃H₁₂N₂O₄S

-

Molecular Weight: 292.31 g/mol

The nitro group is a powerful electron-withdrawing group, exerting its influence through both a strong negative inductive effect (-I) and a negative resonance effect (-M).[1][2] This withdrawal of electron density has two primary consequences:

-

It makes the nitrogen atom of the nitro group highly electrophilic and thus susceptible to reduction.

-

It significantly deactivates the attached aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution.[1]

The Hammett equation quantifies this effect, with the nitro group having a highly positive σp value of +0.78, indicating strong electron withdrawal.[3] This electronic profile is the foundation of the molecule's chemical behavior.

The Primary Transformation: Reduction of the Nitro Group

The most synthetically valuable reaction of this compound is the reduction of the nitro group to a primary amine (4'-Amino-p-toluenesulfonanilide). This transformation is a six-electron reduction that fundamentally alters the electronic character of the molecule, converting the electron-withdrawing nitro group into a strongly electron-donating amino group (σp = -0.66).[3]

General Mechanistic Pathway

The reduction from a nitroarene to an aniline is not a single step but a sequence of two-electron reductions. The most commonly accepted "direct hydrogenation" pathway proceeds through two key intermediates: a nitroso compound and a hydroxylamine.[4][5]

Caption: Fig. 1: General pathway for nitro group reduction.

The initial reduction of the nitro group to the nitroso intermediate is typically the rate-determining step. Subsequent reductions occur much more rapidly, making the nitroso and hydroxylamine intermediates difficult to isolate under most reaction conditions.[3]

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical and depends on factors like cost, scale, safety, and the presence of other functional groups (chemoselectivity).

| Method | Reagents & Conditions | Advantages | Disadvantages & Chemoselectivity |

| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Nickel catalyst, in a solvent like Ethanol or Ethyl Acetate.[4][6] | High yield, clean reaction with water as the only byproduct, catalyst can be recovered. | Requires specialized hydrogenation equipment. Can reduce other functional groups like alkenes, alkynes, and can cause dehalogenation.[6] |

| Metal/Acid Reduction (SnCl₂) | Tin(II) chloride (SnCl₂) in concentrated HCl, often with an alcohol co-solvent.[6][7][8] | High chemoselectivity (tolerates many other reducible groups), mild conditions, inexpensive. | Generates significant tin waste, making workup and purification more complex.[8] The reaction is exothermic.[8] |

| Metal/Acid Reduction (Fe) | Iron powder (Fe) in acidic medium (e.g., HCl, Acetic Acid).[6] | Very inexpensive, environmentally safer than tin or zinc. | Can require harsh acidic conditions and elevated temperatures; generates iron sludge. |

Experimental Protocol: Reduction using Tin(II) Chloride

This protocol is a robust and widely cited method for the selective reduction of aromatic nitro groups.[7][8] The causality behind this choice is its excellent functional group tolerance, making it ideal for complex molecules in drug development.

Workflow Diagram

Caption: Fig. 2: Workflow for SnCl₂ reduction.

Step-by-Step Methodology

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol. Rationale: Ethanol serves as a co-solvent to ensure homogeneity of the organic starting material with the aqueous acid.

-

Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq).[9] Carefully add concentrated hydrochloric acid (~10-15 volumes). Rationale: The acid activates the tin reductant and provides the necessary protons for the reduction mechanism.[10][11] The use of excess SnCl₂ ensures the complete six-electron reduction.

-

Reaction: Heat the reaction mixture to 65-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours). Rationale: Gentle heating accelerates the reaction rate without promoting significant side reactions.

-

Workup - Quenching and Neutralization: Allow the mixture to cool to room temperature and pour it slowly into a beaker of crushed ice. Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). A thick white precipitate of tin hydroxides will form. Rationale: Neutralization is critical to deprotonate the newly formed anilinium hydrochloride salt to the free amine, rendering it soluble in organic solvents for extraction.[11]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers. Rationale: Ethyl acetate is a common solvent for extracting moderately polar organic products like anilines.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4'-Amino-p-toluenesulfonanilide. Further purification can be achieved by recrystallization if necessary. Rationale: These standard steps remove residual water and inorganic salts, isolating the final product.

Influence on Aromatic Ring Reactivity

The nitro group dramatically alters the reactivity of the aromatic ring to which it is attached.

Electrophilic Aromatic Substitution (EAS)

The strong electron-withdrawing nature of the -NO₂ group makes the aromatic ring electron-deficient and therefore highly deactivated towards attack by electrophiles.[2][11] Reactions like nitration, halogenation, or Friedel-Crafts require extremely harsh conditions and proceed much slower than with benzene.[2][12]